molecular formula C18H14N6O6 B11690672 2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine

2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine

Cat. No.: B11690672
M. Wt: 410.3 g/mol
InChI Key: BBQUVTGKYCEXFT-ZVBGSRNCSA-N
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Description

2-[(2E)-2-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-5-NITROPYRIDINE is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-5-NITROPYRIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-5-NITROPYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-[(2E)-2-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-5-NITROPYRIDINE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 2-[(2E)-2-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-5-NITROPYRIDINE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or inducing specific biochemical reactions. The exact mechanism can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-4-(PROP-2-EN-1-YL)PHENOL: Shares the methoxy group but differs in other structural aspects.

    (E)-METHYL 3-METHOXY-2-(2-((6-METHOXYPYRIMIDIN-4-YL)OXY)PHENYL)ACRYLATE: Contains a methoxy group and a pyrimidinyl group, similar in complexity but different in structure.

Properties

Molecular Formula

C18H14N6O6

Molecular Weight

410.3 g/mol

IUPAC Name

N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]-5-nitropyridin-2-amine

InChI

InChI=1S/C18H14N6O6/c1-29-16-8-12(9-21-22-17-6-3-13(10-19-17)23(25)26)2-5-15(16)30-18-7-4-14(11-20-18)24(27)28/h2-11H,1H3,(H,19,22)/b21-9+

InChI Key

BBQUVTGKYCEXFT-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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